Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Overview
Description
“Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione” is a chemical compound. It can be purchased from various chemical suppliers .
Physical and Chemical Properties The physical and chemical properties of this compound, such as its structure, melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .
Scientific Research Applications
Heterocyclic Compounds with Pharmacological Potential
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione and its derivatives represent a class of heterocyclic compounds with significant pharmacological properties. These compounds, due to their unique structural features, show potential in various therapeutic areas. For example, they have been identified as possible potassium channel openers, influencing vascular smooth muscle cells, and displaying vasorelaxant properties. This makes them interesting candidates for cardiovascular drug research (Pirotte et al., 2000).
Potential in Cancer Research
Some derivatives of Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione have demonstrated anticancer activity. A study on novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides showed reasonable or moderate anticancer activity against human cancer cell lines, indicating their potential utility in cancer treatment (Sławiński et al., 2015).
Role in Synthesis and Structural Studies
The compound and its variants have been extensively studied for their synthesis and structural characteristics. These studies provide essential insights into their geometrical and conformational aspects, crucial for understanding their pharmacological potential. For instance, research has delved into the most favorable tautomeric forms and the synthesis of related heterocyclic compounds (Tullio et al., 1999).
Exploration in Medicinal Chemistry
In medicinal chemistry, these compounds have been explored for their potential as central nervous system (CNS) agents, anti-HIV agents, and as a basis for developing new drugs with various biological activities. Their unique structural framework makes them suitable candidates for modification and optimization in drug development (Urban et al., 1995).
properties
IUPAC Name |
2,2-dioxo-1,6,7,8,9,9a-hexahydropyrido[1,2-d][1,2,4]thiadiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c10-7-8-13(11,12)5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYYARJTYMDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CS(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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